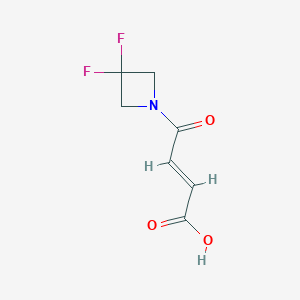

(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid

Description

(E)-4-(3,3-Difluoroazetidin-1-yl)-4-oxobut-2-enoic acid is a fluorinated derivative of 4-oxobut-2-enoic acid, characterized by a 3,3-difluoroazetidine substituent. The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity and electronic effects due to the geminal difluoro substitution.

Properties

IUPAC Name |

(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3/c8-7(9)3-10(4-7)5(11)1-2-6(12)13/h1-2H,3-4H2,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZOHHGJLGITNI-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFN\O

- CAS Number : 20972-37-6

- SMILES Notation : O=C(O)/C=C/C(C(C=C1)=CC=C1F)=O

This compound features a difluoroazetidine moiety which is crucial for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action, which include:

- Histone Demethylase Inhibition : The compound is noted for its ability to inhibit histone demethylases, particularly those involved in the regulation of gene expression related to various diseases .

- Anti-cancer Properties : It has shown promise in inducing apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

- Antiviral Activity : Preliminary studies indicate that it may possess antiviral properties, particularly against certain viral infections .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF7 (breast cancer) | 20 | Histone demethylase inhibition |

| A549 (lung cancer) | 25 | Disruption of cell cycle |

Case Studies

- Case Study 1 : In a study involving MCF7 cells, treatment with the compound resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.

- Case Study 2 : Another investigation focused on the antiviral effects against HIV and influenza viruses showed significant reductions in viral load when treated with the compound at concentrations above 10 µM.

Pharmacological Profile

The pharmacological profile reveals several key activities:

Comparison with Similar Compounds

(a) (E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS: 1995793-16-2)

(b) (Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid

- Structure : Substituted with a p-toluidine group instead of azetidine.

- Properties: Solubility: Insoluble in water but dissolves in organic solvents like isopropyl alcohol-acetone mixtures (4:3 ratio optimal for titration) . Dissociation Constant: pKa ~2.81, enabling acid-base titration for quantification . Detection Limit: 0.002 mol/dm³ via non-aqueous potentiometric titration .

- Applications : Explored as a biochemical reagent due to its stable amide linkage and ease of synthesis (94.23% yield) .

(c) (E)-4-(Anthracen-2-ylamino)-4-oxobut-2-enoic acid (2-AHD)

(d) 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (CAS: 63104-97-2)

- Structure : Nitrophenyl substituent provides strong electron-withdrawing effects.

- Safety : Classified under GHS guidelines with specific first-aid measures for inhalation exposure .

Physicochemical and Reactivity Comparison

*Calculated based on formula C₇H₇F₂NO₃.

Pharmacological Potential

While direct data on the target compound is lacking, structurally related 4-oxobut-2-enoic acid derivatives exhibit:

- Anti-inflammatory and antimicrobial activity: As seen in pyridazinones and thiazole derivatives synthesized from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid .

- Enzyme inhibition : Fluorine substituents enhance binding to targets like kynurenine-3-hydroxylase .

Preparation Methods

Reductive Amination Using Sodium Triacetoxyborohydride

One of the most effective methods involves reductive amination of a keto acid tert-butyl ester with 3,3-difluoroazetidine hydrochloride using sodium triacetoxyborohydride as the reducing agent.

- A solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (5.0 mmol) in 1,2-dichloroethane (DCE) is prepared.

- 3,3-Difluoroazetidine hydrochloride (5.5 mmol) is added, and the mixture is stirred at room temperature for 15 minutes.

- Sodium triacetoxyborohydride (7.5 mmol) is then added, and stirring continues for 17 hours at room temperature.

- The reaction mixture is diluted with brine and extracted with dichloromethane (DCM).

- The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

- Purification by column chromatography yields 4-(3,3-difluoroazetidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester as a pale yellow solid with an 88% yield.

- Subsequent treatment with trifluoroacetic acid (TFA) in DCM for 45 minutes at room temperature removes the tert-butyl protecting group.

- The deprotected product is purified using solid-phase extraction (Isolute SCX-2 cartridge), eluting with 2 M ammonia in methanol to afford the target compound in 77% yield.

Reaction Summary Table:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-oxo-piperidine-1-carboxylic acid tert-butyl ester + 3,3-difluoroazetidine hydrochloride + NaBH(OAc)3 in DCE, RT, 17 h | 88 | Reductive amination step |

| 2 | TFA in DCM, RT, 45 min | 77 | Deprotection of tert-butyl ester |

Alternative Method Using N-Ethyl-N,N-diisopropylamine (DIPEA) in DMF

Another reported method uses DIPEA as a base in N,N-dimethylformamide (DMF) to facilitate the coupling:

- 3,3-Difluoroazetidine hydrochloride (2.3 mmol), tert-butyl 4-oxopiperidine-1-carboxylate (2.3 mmol), and DIPEA (2.3 mmol) are dissolved in DMF and heated to 50 °C for 16 hours.

- After cooling, sodium triacetoxyborohydride (5.8 mmol) and acetic acid (2.3 mmol) are added, and the mixture is heated at 40 °C for an additional 16 hours.

- The reaction is quenched with saturated aqueous sodium bicarbonate, extracted with DCM, and purified by silica gel chromatography.

- The tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate is obtained in 43% yield and used directly for further transformations.

Summary Table:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 3,3-Difluoroazetidine hydrochloride + tert-butyl 4-oxopiperidine-1-carboxylate + DIPEA in DMF, 50 °C, 16 h | 43 | Coupling facilitated by DIPEA |

| 2 | NaBH(OAc)_3 + AcOH in DMF, 40 °C, 16 h | - | Reductive amination continuation |

Notes on Reaction Conditions and Yields

- The reductive amination approach using sodium triacetoxyborohydride is favored due to mild conditions and good yields (up to 88%).

- The use of protecting groups such as tert-butyl esters allows for selective deprotection and purification.

- Reaction times vary from 16 to 17 hours, typically at room temperature or mild heating.

- Solvents used include dichloromethane, 1,2-dichloroethane, and DMF, chosen for their ability to dissolve reactants and facilitate the reductive amination.

- The presence of bases like DIPEA can improve coupling efficiency but may reduce overall yield compared to direct reductive amination.

Summary Table of Preparation Methods

| Method No. | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3,3-Difluoroazetidine hydrochloride, NaBH(OAc)_3 | 1,2-Dichloroethane (DCE) | RT | 17 h | 88 | High yield, mild conditions, followed by TFA deprotection |

| 2 | 3,3-Difluoroazetidine hydrochloride, DIPEA, NaBH(OAc)_3, AcOH | DMF | 40–50 °C | 32 h total (16 h + 16 h) | 43 | Lower yield, requires base, longer reaction time |

Research Findings and Considerations

- The use of sodium triacetoxyborohydride is critical for selective reductive amination without over-reduction or side reactions.

- Protecting groups (tert-butyl esters) facilitate purification and improve product stability during synthesis.

- The 3,3-difluoroazetidine hydrochloride is a key intermediate and must be handled under controlled conditions due to its reactivity.

- Purification techniques such as column chromatography and solid-phase extraction cartridges (SCX-2) are essential for isolating the pure target compound.

- Spectroscopic characterization (e.g., ^1H NMR) confirms the structural integrity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid?

- Methodological Answer : The synthesis typically involves condensation reactions between maleic anhydride derivatives and substituted azetidines. For example, reacting 3,3-difluoroazetidine with maleic anhydride under controlled anhydrous conditions (e.g., in dichloromethane or THF) yields the intermediate, which is then hydrolyzed to the carboxylic acid using aqueous sodium hydroxide . Purification via recrystallization or column chromatography is critical to isolate the (E)-isomer selectively.

Q. Which analytical techniques are most effective for validating the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm stereochemistry (e.g., coupling constants for the α,β-unsaturated carbonyl group) and azetidine ring substitution patterns .

- Titration : Potentiometric titration can quantify acidic protons (e.g., carboxylic acid group) and assess purity .

- Chromatography : HPLC with UV detection (e.g., at 254 nm) evaluates isomeric purity and residual solvents .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Due to potential irritant properties (common in α,β-unsaturated carbonyl compounds), wear nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation of vapors. Waste should be neutralized (e.g., with sodium bicarbonate) before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the (E)-isomer during synthesis?

- Methodological Answer :

- Catalyst Selection : Use Lewis acids (e.g., ZnCl) to stabilize the transition state favoring the (E)-configuration .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., isomerization or ring-opening of azetidine) .

- Monitoring : Real-time FT-IR can track carbonyl group formation and optimize reaction termination .

Q. What strategies are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In Silico Modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, guided by the azetidine ring’s conformational rigidity .

- In Vitro Assays : Fluorescence polarization assays measure displacement of labeled ligands in competitive binding studies .

- Structural Analysis : X-ray crystallography of co-crystallized protein-ligand complexes reveals binding modes and hydrogen-bonding interactions with the carboxylic acid group .

Q. How does the compound’s stability vary under different storage or experimental conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points) .

- Photostability : UV-visible spectroscopy under accelerated light exposure (e.g., ICH Q1B guidelines) assesses degradation pathways (e.g., [2+2] cycloaddition of the α,β-unsaturated system) .

- pH Sensitivity : Stability-indicating HPLC monitors degradation in buffers (pH 1–13) to identify optimal storage conditions (e.g., pH 7.4 for biological assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.